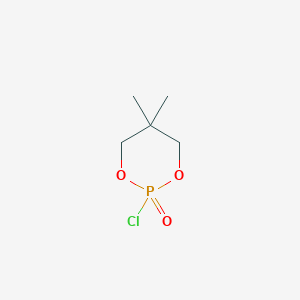

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Description

Properties

IUPAC Name |

2-chloro-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClO3P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMUCIBBVMLEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063291 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4090-55-5 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4090-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,2-DIOXAPHOSPHORINANE, 2-CHLORO-5,5-DIMETHYL-, 2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM4VBZ8MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key intermediate in the synthesis of various organophosphorus compounds, including therapeutic agents. This document details the underlying reaction, experimental protocols, and the necessary quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as neopentylene chlorophosphate, is a cyclic phosphochloridate of significant interest in organic synthesis. Its reactivity makes it a versatile building block for the introduction of the 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide moiety into a wide range of molecules. This guide will focus on its synthesis from readily available starting materials.

Core Synthesis Pathway

The primary and most widely accepted method for the synthesis of this compound is the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. An anhydrous solvent, commonly a non-polar aprotic solvent like dichloromethane (CH₂Cl₂) or toluene, is used to facilitate the reaction.

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous cyclic phosphochloridates.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Ice-water bath.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Reagents:

-

2,2-dimethyl-1,3-propanediol (Neopentyl Glycol)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous dichloromethane (CH₂Cl₂), distilled from a suitable drying agent.

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask is charged with 2,2-dimethyl-1,3-propanediol (10.41 g, 0.1 mol) and anhydrous dichloromethane (200 mL). The flask is placed in an ice-water bath and stirred under a nitrogen atmosphere until the temperature of the mixture reaches 0 °C.

-

Addition of Base: Freshly distilled triethylamine (20.24 g, 27.9 mL, 0.2 mol) is added to the stirred solution.

-

Addition of Phosphorus Oxychloride: A solution of phosphorus oxychloride (15.33 g, 9.2 mL, 0.1 mol) in anhydrous dichloromethane (50 mL) is placed in the dropping funnel and added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for a further 12 hours.

-

Work-up: The precipitated triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with a small amount of anhydrous dichloromethane.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation.

Workflow Diagram:

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities

| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| 2,2-dimethyl-1,3-propanediol | 104.15 | 0.1 | 10.42 | - |

| Phosphorus oxychloride | 153.33 | 0.1 | 15.33 | 9.2 |

| Triethylamine | 101.19 | 0.2 | 20.24 | 27.9 |

| Dichloromethane | 84.93 | - | - | 250 |

Table 2: Product and Yield Information

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| This compound | 184.56 | 18.46 | 15.7-17.5 | 85-95 |

Note: The actual yield can vary depending on the purity of reagents, reaction conditions, and efficiency of the purification process.

Table 3: Physical and Spectroscopic Data

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 97-102 °C |

| Boiling Point | Not available |

| ¹H NMR (CDCl₃) | δ (ppm): 1.05 (s, 6H, C(CH₃)₂), 3.95-4.25 (m, 4H, OCH₂) |

| ³¹P NMR (CDCl₃) | δ (ppm): ~5.0 |

Safety Considerations

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The reaction is exothermic and should be cooled effectively to prevent runaway reactions.

Conclusion

The synthesis of this compound via the reaction of 2,2-dimethyl-1,3-propanediol and phosphorus oxychloride in the presence of triethylamine is a reliable and high-yielding procedure. This guide provides the necessary detailed protocol and quantitative data to enable researchers to successfully synthesize this valuable intermediate for their research and development needs. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

An In-depth Technical Guide on the Core Physical and Chemical Properties of DMOCP

Disclaimer: The acronym "DMOCP" is not uniquely assigned to a single chemical entity in publicly available scientific literature. Search results indicate that it could potentially refer to two distinct classes of compounds: derivatives of 1,3,4-oxadiazole (where "DMO" might stand for "dimethoxyphenyl") or 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide . This guide will provide an in-depth overview of both possibilities to address the query comprehensively.

Part 1: 2-(3,4-Dimethoxyphenyl)-Containing 1,3,4-Oxadiazole Derivatives

Derivatives of 1,3,4-oxadiazole are a significant class of heterocyclic compounds extensively studied in medicinal chemistry due to their wide range of biological activities. The presence of a dimethoxyphenyl group is common in many biologically active molecules.

Physical and Chemical Properties

Quantitative data for a specific compound ambiguously referred to as "DMOCP" is not available. However, properties for representative 2,5-disubstituted 1,3,4-oxadiazole derivatives are presented below.

| Property | Value | Reference Compound |

| Molecular Formula | C₁₉H₁₄N₂O₂ | 2-(4-methoxyphenyl)-5-(1-naphthyl)-1,3,4-oxadiazole |

| Molecular Weight | 395.5 g/mol | 3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole[1] |

| Melting Point | 70-72 °C | 2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole[2] |

| 61-62 °C | 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole[2] | |

| Appearance | White solid | 2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole[2] |

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles:

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride.

Example Protocol: Synthesis of 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols [3]

-

A mixture of 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.24 mmol) and an appropriate aryl acid hydrazide (1.24 mmol) is prepared in a 50 mL round-bottom flask.

-

Phosphorus oxychloride (5 mL) is added in portions at room temperature.

-

The mixture is refluxed for 3 hours with stirring on a water bath at 80–90 °C.

-

After cooling, the reaction mixture is poured onto crushed ice (100 mL) and stirred for 15 minutes.

-

Sodium bicarbonate is added portion-wise until the pH reaches 7-8 to neutralize the excess acid.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate-methanol).

Biological Activities and Signaling Pathways

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[4][5] The specific activity is highly dependent on the nature and position of the substituents on the oxadiazole ring.

The mechanism of action of these compounds can be diverse. For instance, their anticancer effects may be mediated through the inhibition of specific enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival.

Below is a generalized representation of a signaling pathway that could be modulated by bioactive heterocyclic compounds.

Caption: Generalized cell signaling pathway.

Part 2: this compound

This organophosphorus compound is a cyclic phosphate ester.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClO₃P | [6] |

| Molecular Weight | 184.56 g/mol | [6] |

| CAS Number | 4090-55-5 | [7] |

| Melting Point | 97-102 °C (lit.) | Sigma-Aldrich |

| Appearance | White solid | --- |

| Assay | 95% | Sigma-Aldrich |

| InChI | InChI=1S/C5H10ClO3P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | [7] |

| SMILES | CC1(COP(=O)(OC1)Cl)C | [7] |

Experimental Protocols

Synthesis of this compound:

This compound can be synthesized by the reaction of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with phosphorus oxychloride.

General Procedure:

-

Neopentyl glycol is dissolved in a suitable anhydrous solvent (e.g., toluene).

-

The solution is cooled in an ice bath.

-

Phosphorus oxychloride is added dropwise with stirring.

-

A base, such as triethylamine, may be added to scavenge the HCl byproduct.

-

The reaction mixture is stirred for a specified period, and the product is isolated and purified, typically by recrystallization.

Biological Activities and Signaling Pathways

Organophosphorus compounds are known for their diverse biological activities, often acting as enzyme inhibitors. While specific biological activities for this compound are not well-documented in the provided search results, related compounds are known to interact with various signaling pathways. For example, some organophosphorus compounds can induce apoptosis through the activation of MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Below is a simplified workflow for assessing the biological activity of a compound.

Caption: General experimental workflow.

References

- 1. 3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole | C22H25N3O4 | CID 71585289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | C5H10ClO3P | CID 77716 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS: 4090-55-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key reagent in synthetic organic chemistry, particularly in the field of drug development and nucleotide chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its significant applications. Special emphasis is placed on its role in the synthesis of antimicrobial agents and the crucial bacterial second messenger, cyclic diguanosine monophosphate (c-di-GMP). Detailed experimental protocols for these key applications are provided, along with a summary of relevant quantitative data. Furthermore, a visualization of the c-di-GMP signaling pathway, a critical area of research in bacterial pathogenesis and antibiotic development, is presented to illustrate the biological context of one of this reagent's most important synthetic targets.

Chemical and Physical Properties

This compound, also known as neopentylene chlorophosphate or DMOCP, is a cyclic phosphate ester monochloride. Its rigid six-membered ring structure, conferred by the gem-dimethyl group, provides stereochemical control in phosphorylation reactions. The phosphorus atom is highly electrophilic due to the attached chlorine and oxide moieties, making it an excellent phosphorylating agent for various nucleophiles.

| Property | Value | Reference |

| CAS Number | 4090-55-5 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₀ClO₃P | [1][2][3][4][5] |

| Molecular Weight | 184.56 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline powder or solid | [6] |

| Melting Point | 97-102 °C | [3] |

| Boiling Point | 152.1 °C at 760 mmHg | [7] |

| Density | 1.28 g/cm³ | [7] |

| Flash Point | 97 °C | [2] |

| Solubility | Soluble in many organic solvents like toluene, THF, and dichloromethane. | [8] |

| SMILES | CC1(C)COP(=O)(Cl)OC1 | [1][3] |

| InChI Key | VZMUCIBBVMLEKC-UHFFFAOYSA-N | [3] |

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride.[8]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2-dimethyl-1,3-propanediol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Dry Toluene

Procedure:

-

A solution of 2,2-dimethyl-1,3-propanediol (1 equivalent) and triethylamine (1 equivalent) in dry toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

Phosphorus oxychloride (1 equivalent), dissolved in dry toluene, is added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

-

The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or distillation under reduced pressure to afford pure this compound.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of the title compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a versatile reagent for the synthesis of a variety of biologically active molecules, including phosphoramidates with antimicrobial properties and the ubiquitous bacterial second messenger, c-di-GMP.

Synthesis of 5,5-dimethyl-2-oxido-[1][2][8]-dioxaphosphorinane-2-yl-amino carboxylates and their Antimicrobial Activity

This class of compounds is synthesized by reacting this compound with various amino acid esters.

Materials:

-

This compound

-

Appropriate amino acid methyl ester hydrochloride

-

Triethylamine (TEA)

-

Dry Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of the respective amino acid methyl ester hydrochloride (1 equivalent) in dry THF, triethylamine (2 equivalents) is added, and the mixture is stirred for 15 minutes at room temperature.

-

A solution of this compound (1 equivalent) in dry THF is then added dropwise to the reaction mixture.

-

The reaction is continued at room temperature for a specified period (typically several hours), and the progress is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the precipitated triethylamine hydrochloride is filtered off.

-

The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the pure product.

The synthesized 5,5-dimethyl-2-oxido-[1][2][8]-dioxaphosphorinane-2-yl-amino carboxylates have been reported to exhibit antimicrobial activity. While the specific MIC values from the primary literature by Babu BH, et al. were not retrievable in detail, related studies on similar phosphoramidate structures show promising activity against a range of bacteria. For instance, various 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1][2][8]oxazaphosphinine 2-oxides have demonstrated antibacterial effects.[8]

One-Flask Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP)

This compound (DMOCP) is a key cyclizing agent in a convenient one-flask, gram-scale synthesis of c-di-GMP.[1][9] This method avoids tedious chromatographic purification steps.

This protocol details the cyclization of a linear dinucleotide precursor to form the cyclic product.[1]

Materials:

-

Linear protected dinucleotide precursor

-

Pyridine

-

95% 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP)

-

Water

-

Iodine (I₂)

-

Sodium bisulfite (NaHSO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

Procedure:

-

The linear dinucleotide precursor is dissolved in pyridine in a round-bottom flask.

-

3.40 g of 95% DMOCP (17.5 mmol, 3.5 equivalents) is added, and the mixture is stirred for 10 minutes.[1]

-

3.2 ml of H₂O (175 mmol, 10 equivalents relative to DMOCP) is added, followed immediately by 1.65 g of I₂ (6.5 mmol, 1.3 equivalents).[1] The mixture is stirred for 5 minutes.

-

The reaction is quenched by pouring the mixture into a flask containing 700 ml of H₂O and 1.0 g of NaHSO₃ and stirring for 5 minutes.[1]

-

20 g of NaHCO₃ is slowly added to neutralize the solution, followed by stirring for 5 minutes.[1]

-

The aqueous mixture is extracted with 800 ml of 1:1 (v/v) EtOAc/Et₂O.[1] The organic layer containing the protected c-di-GMP is then carried forward for deprotection and purification by crystallization.

Quantitative Data for c-di-GMP Synthesis: The one-flask synthesis method reported by Gaffney et al. can yield over 1 gram of the final c-di-GMP product.[1] The final product is purified by crystallization, and its identity and purity are confirmed by NMR spectroscopy and melting point determination.[1]

| Analytical Data | Value | Reference |

| Yield | > 1 g | [1] |

| Melting Point | 193-196 °C (dec.) | [1] |

| ¹H NMR (D₂O, 55°C) | δ 8.03 (s, 2H), 5.81 (s, 2H), 5.07 (br, 2H), 4.80 (br, 2H), 4.07-3.96 (m, 2H), 3.13 (q, J = 7 Hz, 12H), 1.22 (t, J = 7 Hz, 18H) | [1] |

| ³¹P NMR (D₂O, 55°C) | δ –0.20 | [1] |

The c-di-GMP Signaling Pathway

Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a critical role in regulating various cellular processes, including the transition between motile and sessile lifestyles, biofilm formation, virulence, and cell cycle progression.[2][7][8] Understanding this pathway is crucial for the development of novel antibacterial strategies.

Diagram of the c-di-GMP Signaling Pathway:

Caption: Overview of the c-di-GMP synthesis, degradation, and signaling cascade.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. Its utility in the preparation of potential antimicrobial agents and, notably, in the efficient synthesis of the key bacterial signaling molecule c-di-GMP, underscores its importance for researchers in these fields. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory. Furthermore, the visualization of the c-di-GMP signaling pathway provides a clear framework for understanding the biological relevance of this synthetic target, which may inspire new avenues for antimicrobial research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Antimicrobial Activities of Extract and Compounds Isolated from Brillantaisia lamium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. Anti-Osteoclastogenic and Antibacterial Effects of Chlorinated Polyketides from the Beibu Gulf Coral-Derived Fungus Aspergillus unguis GXIMD 02505 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2-Dimethyltrimethylene Phosphorochloridate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,2-dimethyltrimethylene phosphorochloridate, scientifically known as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS No. 4090-55-5). While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document synthesizes data from analogous structures and theoretical studies to present a robust model of its architecture. This guide delves into the key structural parameters, including bond lengths and angles, and explores the conformational landscape of the six-membered dioxaphosphorinane ring. Detailed methodologies for relevant experimental and computational techniques are also provided to aid in further research and application.

Introduction

This compound is a cyclic phosphate ester of significant interest in organic synthesis, particularly as a phosphorylating agent in the preparation of modified nucleotides and other biologically active molecules. Its rigid, six-membered ring structure, substituted with geminal methyl groups, imparts specific stereochemical properties that can influence the outcome of chemical reactions. Understanding the precise molecular geometry and conformational dynamics of this reagent is crucial for predicting its reactivity and designing novel synthetic pathways.

Molecular Structure

The molecular structure of 2,2-dimethyltrimethylene phosphorochloridate is characterized by a central six-membered 1,3,2-dioxaphosphorinane ring. The phosphorus atom is pentavalent, bonded to two oxygen atoms within the ring, an exocyclic chlorine atom, and an exocyclic oxygen atom via a double bond. The carbon atom at the 5-position of the ring is substituted with two methyl groups.

While specific crystallographic data for this molecule is not available in open-access databases, structural parameters can be reliably inferred from studies on closely related 5,5-dimethyl-1,3,2-dioxaphosphorinane derivatives.

Data Presentation: Inferred Structural Parameters

The following table summarizes the expected bond lengths and angles for this compound, based on data from analogous compounds.

| Parameter | Atom Pair/Triplet | Expected Value Range |

| Bond Lengths (Å) | ||

| P=O | P=O | 1.44 - 1.46 |

| P-Cl | P-Cl | 1.98 - 2.02 |

| P-O (ring) | P-O | 1.56 - 1.60 |

| C-O (ring) | C-O | 1.45 - 1.49 |

| C-C (ring) | C-C | 1.51 - 1.54 |

| C-C (methyl) | C-CH₃ | 1.52 - 1.55 |

| Bond Angles (°) | ||

| O=P-Cl | O=P-Cl | 115 - 119 |

| O=P-O (ring) | O=P-O | 112 - 116 |

| Cl-P-O (ring) | Cl-P-O | 102 - 106 |

| O-P-O (ring) | O-P-O | 100 - 104 |

| P-O-C (ring) | P-O-C | 118 - 122 |

| O-C-C (ring) | O-C-C | 110 - 114 |

| C-C-C (ring) | C-C-C | 110 - 114 |

Conformational Analysis

The conformational landscape of the 1,3,2-dioxaphosphorinane ring is a critical aspect of its chemistry. Theoretical and spectroscopic studies on analogous compounds strongly indicate that the six-membered ring predominantly adopts a chair conformation .

The orientation of the exocyclic P=O and P-Cl groups (axial or equatorial) is a key determinant of the overall molecular shape and reactivity. Studies on similar 2-substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides and 2-sulfides have shown a preference for the conformer where the larger substituent on the phosphorus atom occupies the equatorial position to minimize steric hindrance. However, stereoelectronic effects, such as the anomeric effect, can also play a significant role and may favor an axial orientation for electronegative substituents.

For this compound, it is likely that an equilibrium exists between two chair conformers, with the equatorial P=O conformer being slightly more stable in the absence of strong solvent effects.

Experimental and Computational Protocols

To determine the molecular structure and conformation of 2,2-dimethyltrimethylene phosphorochloridate and related compounds, a combination of experimental and computational techniques is employed.

Synthesis

The synthesis of this compound is typically achieved through the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

Detailed Protocol:

-

To a stirred solution of 2,2-dimethyl-1,3-propanediol in an anhydrous inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride is added dropwise at a reduced temperature (e.g., 0 °C).

-

A stoichiometric amount of triethylamine is then added dropwise, maintaining the low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound.

General Protocol:

-

Crystallization: High-quality single crystals are grown from a supersaturated solution of the purified compound by slow evaporation of the solvent, cooling, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for characterizing the structure and conformational dynamics in solution. Chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between adjacent atoms.

Experimental Protocol:

-

A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-field NMR spectrometer.

-

Advanced NMR experiments, such as COSY, HSQC, HMBC, and NOESY, can be performed to aid in the assignment of signals and to probe through-space interactions, which can provide information about the predominant conformation in solution.

-

Variable-temperature NMR studies can be conducted to investigate the thermodynamics of conformational equilibria.

Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and conformational energetics.

Computational Protocol:

-

The initial 3D structure of the molecule is built using molecular modeling software.

-

A conformational search is performed to identify all possible low-energy conformers (e.g., chair, boat, twist-boat).

-

The geometry of each conformer is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (e.g., Gibbs free energy).

-

The relative energies of the conformers are compared to determine the most stable conformation.

-

NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to validate the computational model.

Conclusion

2,2-Dimethyltrimethylene phosphorochloridate is a valuable synthetic reagent whose reactivity is governed by its distinct molecular structure and conformational properties. Based on extensive data from analogous compounds, it is concluded that this molecule predominantly exists in a chair conformation. The precise structural parameters, while not yet determined experimentally for this specific compound, can be reliably estimated. The experimental and computational protocols outlined in this guide provide a framework for researchers to further investigate this and related molecules, paving the way for new applications in chemical synthesis and drug development.

Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide from Phosphorus Oxychloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key intermediate in the synthesis of various organic compounds, including nucleoside phosphoramidates and cyclic diguanosine monophosphate (c-di-GMP).[1][2] The primary synthetic route involves the reaction of phosphorus oxychloride (POCl₃) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Overview

The fundamental reaction involves the cyclization of neopentyl glycol with phosphorus oxychloride. The hydroxyl groups of neopentyl glycol react with the phosphorus oxychloride, leading to the formation of the six-membered dioxaphosphorinane ring and the elimination of two molecules of hydrogen chloride. A tertiary amine, such as triethylamine, is commonly used as a scavenger for the HCl produced.

Quantitative Data Summary

While specific yields can vary based on reaction scale and purification techniques, the following table summarizes typical quantitative data for this synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 2,2-Dimethyl-1,3-propanediol | 1.0 equivalent | |

| Phosphorus Oxychloride (POCl₃) | 1.0 - 1.1 equivalents | A slight excess may be used to ensure complete reaction. |

| Triethylamine | 2.0 - 2.2 equivalents | Acts as an HCl scavenger. |

| Solvent | Dry Toluene or Dichloromethane | Solvent should be anhydrous to prevent hydrolysis of POCl₃. |

| Reaction Temperature | 0°C to room temperature | The initial reaction is typically carried out at 0°C. |

| Reaction Time | 2 - 12 hours | Monitored by techniques like TLC or NMR. |

| Typical Yield | 60 - 85% | Yields are dependent on the purity of reagents and workup procedure. |

| Melting Point | 97-102 °C | [2] |

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

2,2-Dimethyl-1,3-propanediol (neopentyl glycol)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene (or Dichloromethane)

-

Anhydrous Diethyl Ether

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) and triethylamine (2.1 eq) in anhydrous toluene.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of POCl₃: Dissolve phosphorus oxychloride (1.05 eq) in anhydrous toluene in the dropping funnel. Add the POCl₃ solution dropwise to the stirred diol solution over a period of 1-2 hours, maintaining the temperature at 0°C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Filtration: Filter the reaction mixture under vacuum to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene or diethyl ether.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a white solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or diethyl ether) to yield pure this compound.

-

Drying and Storage: Dry the purified product under vacuum. Store the final compound in a desiccator to protect it from moisture.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Phosphorylation Mechanism of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of phosphorylation utilizing 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This reagent serves as a versatile phosphorylating agent for a variety of nucleophiles, including alcohols, amines, and thiols. This document details the mechanistic pathway, provides representative experimental protocols, and tabulates key quantitative data to facilitate its application in research and development, particularly in the synthesis of novel phosphate esters and their derivatives which are crucial in drug design and development.

Introduction

Phosphorylation is a fundamental biochemical process and a cornerstone of synthetic organic chemistry. The introduction of a phosphate moiety can significantly alter the biological activity, solubility, and targeting capabilities of molecules. This compound, a cyclic phosphorochloridate, has emerged as an effective reagent for the controlled phosphorylation of various functional groups. Its rigid cyclic structure offers distinct reactivity and stereochemical control compared to its acyclic counterparts. This guide will delve into the core aspects of its reactivity, focusing on the phosphorylation of alcohols as a representative transformation.

Mechanism of Phosphorylation

The phosphorylation of a nucleophile, such as an alcohol, with this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The generally accepted mechanism is a bimolecular nucleophilic substitution (SN2-type) pathway.

Key Steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of the cyclic phosphorochloridate.

-

Transition State: A trigonal bipyramidal transition state is formed where the incoming nucleophile (alcohol) and the leaving group (chloride) occupy the apical positions.

-

Inversion of Configuration: The chloride ion departs, leading to an inversion of the stereochemical configuration at the phosphorus center.

-

Deprotonation: A mild base, typically a tertiary amine like triethylamine, is used to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion.

dot

A Comprehensive Technical Guide to 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane

Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane, a key reagent in organic synthesis, particularly for the introduction of the neopentylene phosphate moiety. This document details its chemical properties, spectroscopic data, synthesis protocols, and significant applications in medicinal chemistry and materials science.

Core Properties and Identification

5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane, also known as 2,2-dimethyltrimethylene phosphorochloridate, is a cyclic phosphate ester.[1] Its rigid six-membered ring structure, imparted by the gem-dimethyl group, makes it a valuable building block for creating specific molecular architectures.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 4090-55-5 | [1] |

| Molecular Formula | C₅H₁₀ClO₃P | [1][2] |

| Molecular Weight | 184.56 g/mol | [1][2] |

| Melting Point | 97-102 °C (lit.) | [1][3] |

| Assay Purity | ≥95% | [1][4] |

| InChI Key | VZMUCIBBVMLEKC-UHFFFAOYSA-N | [1] |

| SMILES String | CC1(C)COP(Cl)(=O)OC1 | [1] |

| Appearance | White solid | Inferred from properties |

Synthesis and Experimental Protocols

The synthesis of cyclic chlorophosphates like the title compound is a well-established process, typically involving the reaction of a diol with a phosphorus source, followed by oxidation. A common and efficient method is the reaction between neopentyl glycol (2,2-dimethyl-1,3-propanediol) and phosphorus oxychloride (POCl₃).

The general workflow for producing such cyclic phosphate monomers can be streamlined, for instance, by using continuous flow technologies to manage reactive intermediates safely and efficiently.[5]

Caption: General synthesis workflow for the target compound.

Representative Experimental Protocol:

This protocol is adapted from established procedures for analogous cyclic chlorophosphates.[6]

-

Preparation: To a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, add neopentyl glycol (1.0 mol) and anhydrous dichloromethane (700 mL).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath with continuous stirring until the solution is clear.

-

Reaction: Slowly add a solution of phosphorus oxychloride (1.1 mol) in anhydrous dichloromethane (300 mL) to the flask via the dropping funnel. Maintain a slow addition rate (e.g., 1 drop/second) to control the exothermic reaction and the evolution of HCl gas. Keep the reaction temperature at 0 °C throughout the addition.

-

Maturation: After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12 hours, or until HCl gas evolution ceases.

-

Isolation: Remove the solvent (dichloromethane) under reduced pressure (distillation).

-

Purification: The crude product is then purified by vacuum distillation or recrystallization to yield the final white solid product.

Chemical Reactivity and Applications

The core reactivity of 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane lies in the electrophilic nature of the phosphorus atom, making the P-Cl bond susceptible to nucleophilic attack. This makes it an excellent phosphorylating agent.

Its primary application is in the synthesis of more complex organophosphorus compounds, including flame retardants, polymer additives, and, most significantly, prodrugs and phospholipids for drug delivery systems.[7][8] The neopentyl group provides hydrolytic stability and specific steric properties to the resulting phosphate esters.

A key reaction is its use in the phosphorylation of alcohols, amines, and other nucleophiles. For example, it can be used for the N-phosphorylation of heterocyclic compounds like phenothiazine.[9]

Caption: General reaction pathway as a phosphorylating agent.

Spectroscopic and Analytical Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Features | Reference(s) |

|---|---|---|

| ³¹P NMR | A singlet in the characteristic phosphonate region. The exact chemical shift would require experimental determination. | [10] |

| ¹H NMR | Signals corresponding to the non-equivalent axial and equatorial protons of the CH₂ groups and a singlet for the two methyl groups. | [10] |

| ¹³C NMR | Resonances for the quaternary carbon, the two methyl carbons, and the two CH₂ carbons. | [10] |

| IR & Raman | Characteristic peaks for P=O, P-O-C, and P-Cl stretching vibrations. These techniques have been used to study the compound in various solutions. | [11] |

| Mass Spec. | A molecular ion peak corresponding to its mass (184.56 g/mol ) and fragmentation patterns typical of cyclic phosphate esters. |[12] |

Safety and Handling

As a reactive organophosphorus chloride, this compound requires careful handling. It is classified as corrosive and can cause severe skin burns and eye damage.

Table 3: Safety Information

| Category | Information | Reference(s) |

|---|---|---|

| GHS Pictogram | GHS05 (Corrosion) | [1][3] |

| Signal Word | Danger | [1][3] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [1][3] |

| Precautionary Codes | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [1][3] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [1][3] |

| Personal Protective | Use in a chemical fume hood. Wear protective gloves, clothing, eye, and face protection. | [3] |

| Incompatibilities | Reacts with water and strong oxidizing agents or bases. | Inferred from chemical class |

Conclusion

5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane is a versatile and powerful reagent for phosphorylation reactions. Its defined structure and reactivity make it an indispensable tool for chemists in academia and industry, particularly those focused on the development of novel pharmaceuticals, prodrugs, and advanced polymer materials. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development.

References

- 1. 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide 95 4090-55-5 [sigmaaldrich.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2-クロロ-5,5-ジメチル-1,3,2-ジオキサホスホリナントリ 2-オキシド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-クロロ-5,5-ジメチル-1,3,2-ジオキサホスホリナントリ 2-オキシド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]

- 7. 2-クロロ-1,3,2-ジオキサホスホラン-2-オキシド | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide on the Solubility of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key intermediate in various chemical syntheses. A comprehensive review of available scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide summarizes the available qualitative solubility information, presents a structured table to highlight the data gap, and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds. Additionally, a visual workflow for this experimental protocol is provided using a Graphviz diagram.

Introduction

This compound (CAS No. 4090-60-2) is a cyclic organophosphate compound of significant interest in organic synthesis. Its utility as a precursor for various derivatives, including flame retardants and biologically active molecules, necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. Solubility data is critical for reaction optimization, purification processes such as recrystallization, and the formulation of products.

Quantitative Solubility Data

A comprehensive search of scholarly articles, chemical databases, and patents did not yield specific quantitative solubility data for this compound. The table below is provided to structure future experimental findings and to underscore the current lack of precise measurements.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) |

| Toluene | C₇H₈ | Not Available | Not Available |

| Dichloromethane | CH₂Cl₂ | Not Available | Not Available |

| Chloroform | CHCl₃ | Not Available | Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | Not Available | Not Available |

| Acetonitrile | CH₃CN | Not Available | Not Available |

| Ethyl Acetate | C₄H₈O₂ | Not Available | Not Available |

| Acetone | C₃H₆O | Not Available | Not Available |

| Methanol | CH₄O | Not Available | Not Available |

| Ethanol | C₂H₆O | Not Available | Not Available |

| n-Hexane | C₆H₁₄ | Not Available | Not Available |

Qualitative Solubility Insights

While quantitative data is lacking, some qualitative inferences about the solubility of this compound can be drawn from its documented synthesis and reaction chemistry. The synthesis of this compound is often carried out in toluene , which strongly suggests that it is soluble in this non-polar aromatic solvent. The use of other non-polar and polar aprotic solvents in reactions involving similar cyclic organophosphate compounds implies at least partial solubility in solvents like dichloromethane, chloroform, and tetrahydrofuran. Given its polar phosphoryl group, it is expected to have limited solubility in non-polar aliphatic hydrocarbons such as n-hexane.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound like this compound in various organic solvents. This protocol is based on the isothermal equilibrium method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps and PTFE septa

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Drying oven

4.2. Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. To each vial, add a known volume of a specific organic solvent. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. c. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. d. Record the exact volume of the filtered saturated solution.

-

Quantification of Solute: a. Gravimetric Method: i. Weigh the volumetric flask containing the filtered saturated solution. ii. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved. iii. Weigh the flask with the dried solute. The difference in weight gives the mass of the dissolved solid. iv. Calculate the solubility in g/100 mL or other desired units. b. Spectroscopic/Chromatographic Method: i. If the gravimetric method is not suitable, dilute the filtered saturated solution to a known concentration within the linear range of a pre-established calibration curve. ii. Analyze the diluted solution using UV-Vis spectrophotometry or HPLC. iii. Determine the concentration of the solute in the saturated solution from the calibration curve. iv. Calculate the solubility.

-

Data Reporting: a. Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility. b. Report the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide highlights a significant gap in the available physicochemical data for this compound, specifically its quantitative solubility in organic solvents. While qualitative information suggests solubility in toluene and likely other polar aprotic solvents, precise data is essential for process optimization and development. The provided generalized experimental protocol offers a robust framework for researchers to systematically determine the solubility of this and other solid organic compounds. The generation of such data would be a valuable contribution to the chemical sciences community.

Spectroscopic Profile of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. The information is tailored for researchers, scientists, and professionals in drug development who utilize this reagent in their work. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀ClO₃P | [1] |

| Molecular Weight | 184.56 g/mol | [1] |

| CAS Number | 4090-55-5 | [1] |

| Melting Point | 97-102 °C | [1] |

| Synonyms | 2,2-Dimethyltrimethylene phosphorochloridate, 5,5-Dimethyl-2-chloro-2-oxo-1,3,2-dioxaphosphorinane | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.73-4.48 | dd | CH₂ |

| 1.12-1.33 | s | CH₃ (axial/equatorial) |

| 0.88-0.92 | s | CH₃ (axial/equatorial) |

The methylene protons (CH₂) of the dioxaphosphorinane ring resonate as a complex multiplet, described as an AA'BB' pattern of splitting, indicating a rigid chair conformation. The gem-dimethyl groups at the C5 position show distinct signals, suggesting they are magnetically non-equivalent.[2]

³¹P NMR Data

| Chemical Shift (δ) ppm |

| -3.79 to +56.10 |

The ³¹P NMR chemical shift of related 2-substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides is reported to be sensitive to the nature of the substituent at the phosphorus atom, with values ranging from -3.79 to +56.10 ppm.[2] For the title compound, a specific value of -2.66 ppm has been reported.[3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2976, 2947 | C-H stretch |

| 1473 | C-H bend |

| 1304 | P=O stretch |

| 1053, 1005 | P-O-C stretch |

| 983, 922, 786 | Fingerprint region |

| 548 | P-Cl stretch |

The IR spectrum is characterized by a strong absorption band for the P=O stretching vibration and characteristic absorptions for the P-O-C and P-Cl bonds.[3]

Mass Spectrometry (MS)

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[4]

-

The solution is transferred to a 5 mm NMR tube.

-

For air- or moisture-sensitive samples, preparation should be conducted under an inert atmosphere.[5]

Instrumentation and Data Acquisition:

-

¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

For ¹H and ¹³C NMR, tetramethylsilane (TMS) is commonly used as an internal standard.

-

For ³¹P NMR, 85% H₃PO₄ is used as an external standard.[2]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.[6]

-

About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the mortar.[6]

-

The sample and KBr are thoroughly mixed by grinding until a homogenous powder is obtained.

-

The mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[7][8]

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The sample is introduced into the mass spectrometer via a suitable inlet system, commonly a gas chromatograph (GC) for volatile compounds.

Instrumentation and Data Acquisition:

-

A Gas Chromatography-Mass Spectrometry (GC-MS) system is often used for the analysis of organophosphorus compounds.[9][10]

-

Electron Ionization (EI) is a common ionization method.

-

The mass analyzer (e.g., quadrupole, ion trap) separates the ions based on their mass-to-charge ratio (m/z).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of the target compound.

References

- 1. 2-氯-5,5-二甲基-1,3,2-二氧杂磷酸-2-氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. shimadzu.com [shimadzu.com]

- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. cromlab-instruments.es [cromlab-instruments.es]

- 10. comum.rcaap.pt [comum.rcaap.pt]

An In-depth Technical Guide to the Thermodynamic Properties of Cyclic Phosphate Esters

For Researchers, Scientists, and Drug Development Professionals

Cyclic phosphate esters, such as the ubiquitous second messengers adenosine 3',5'-cyclic monophosphate (cAMP) and guanosine 3',5'-cyclic monophosphate (cGMP), are pivotal molecules in cellular signaling and regulation. Their biological activity is intrinsically linked to the thermodynamic properties of the phosphodiester bond. This technical guide provides a comprehensive overview of these properties, detailing the experimental and computational methodologies used for their determination and exploring the signaling pathways they govern.

Thermodynamic Data of Hydrolysis

The hydrolysis of the phosphodiester bond in cyclic phosphate esters is a key event in terminating their signaling function. The thermodynamic parameters of this reaction, including enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°), provide crucial insights into the stability and reactivity of these molecules.

Enthalpy of Hydrolysis (ΔH°)

The enthalpy of hydrolysis for a variety of cyclic and acyclic phosphate esters has been determined experimentally, primarily through calorimetric methods. These values reveal the strain energy inherent in the cyclic structure.

| Compound | Enthalpy of Hydrolysis (ΔH°) (kcal/mol) | Experimental Conditions |

| Adenosine 3',5'-cyclic monophosphate (cAMP) | -11.1 ± 0.2[1] | 25°C, in the presence of 10⁻³ M Mg²⁺ |

| Guanosine 3',5'-cyclic monophosphate (cGMP) | -10.5[2] | Calorimetric measurement |

| Ethylene phosphate | -6.4 ± 0.2[3] | 25°C, sodium salt |

| Trimethylene phosphate | -3.0 ± 0.2[3] | 25°C, sodium salt |

| Tetramethylene phosphate | -2.2 ± 0.1[3] | 25°C, sodium salt |

| Methyl β-D-ribofuranoside cyclic 3',5'-phosphate | -11.1 ± 0.2[3] | 25°C, sodium salt |

| Methyl α-D-glucopyranoside cyclic 4',6'-phosphate | -6.3 ± 0.1[3] | 25°C, sodium salt |

| Diethyl phosphate (acyclic analog) | -1.8 ± 0.5[3] | 25°C, sodium salt |

| Adenosine 2',3'-cyclic monophosphate | -7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1] | Calorimetric measurement |

| Guanosine 2',3'-cyclic monophosphate | -7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1] | Calorimetric measurement |

| Cytidine 2',3'-cyclic monophosphate | -7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1] | Calorimetric measurement |

| Uridine 2',3'-cyclic monophosphate | -7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1] | Calorimetric measurement |

Gibbs Free Energy of Hydrolysis (ΔG°)

The Gibbs free energy of hydrolysis indicates the spontaneity of the ring-opening reaction. For cAMP, the hydrolysis is a highly exergonic process.

| Compound | Gibbs Free Energy of Hydrolysis (ΔG°) (kcal/mol) | Method |

| Adenosine 3',5'-cyclic monophosphate (cAMP) | -11.1[4] | Calculated from QM/MM-FE and QM/MM-PBSA |

| Adenosine 3',5'-cyclic monophosphate (cAMP) | -11.5[4] | Experimental |

| Adenosine triphosphate (ATP) to ADP + Pi | -7.3[5] | Standard conditions |

Entropy of Hydrolysis (ΔS°)

Direct experimental data for the entropy of hydrolysis of a wide range of cyclic phosphate esters is limited in the literature. However, for the conversion of ATP to cAMP and pyrophosphate (PPi), a standard entropy change of 12.4 e.u. (entropy units) has been calculated at pH 7.3.[2] The near-zero activation entropy observed in some phosphate monoester hydrolysis reactions suggests that entropy alone may not be a definitive indicator of the reaction mechanism (associative vs. dissociative).[6]

Experimental Protocols

The determination of the thermodynamic properties of cyclic phosphate esters relies on precise experimental techniques.

Calorimetry

Flow microcalorimetry is a key technique for measuring the enthalpy of hydrolysis.[3]

Detailed Methodology for Flow Microcalorimetry:

-

Enzyme Preparation: A phosphohydrolase, such as one isolated from Enterobacter aerogenes, is used to catalyze the hydrolysis reaction.[3]

-

Calorimeter Setup: A flow microcalorimeter is employed, which measures the heat produced or absorbed during the reaction as the reactants flow through a reaction vessel.

-

Reactant Solutions: Solutions of the cyclic phosphate ester (e.g., sodium salt) and the enzyme are prepared in a suitable buffer (e.g., Tris buffer, pH 8).

-

Measurement: The two solutions are pumped at a constant and known rate into a mixing chamber within the calorimeter. The temperature difference between the reaction mixture and a reference is measured.

-

Data Analysis: The heat of reaction is calculated from the measured temperature change, the flow rate, and the heat capacity of the solution. Corrections for the heat of dilution of the reactants are made by performing control experiments.

-

Enzymatic Assay: The extent of hydrolysis is confirmed by a separate assay, such as spectrophotometric determination of a product.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for studying the structure and thermodynamics of phosphate esters.

Detailed Methodology for ³¹P NMR Spectroscopy:

-

Sample Preparation: A solution of the cyclic phosphate ester is prepared in a suitable solvent, often including D₂O for locking the magnetic field.

-

NMR Instrument: A high-field NMR spectrometer is used.

-

Data Acquisition: A one-dimensional ³¹P NMR spectrum is acquired. To obtain quantitative data, inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay is employed to ensure complete relaxation of the phosphorus nuclei between scans.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected.

-

Analysis: The chemical shift of the phosphorus nucleus provides information about its chemical environment. The change in chemical shift with temperature can be used to study conformational equilibria and derive thermodynamic parameters. Integration of the signals allows for the quantification of different phosphorus-containing species in a mixture, which can be used to monitor the progress of a hydrolysis reaction.

Computational Methodologies

Computational chemistry provides a powerful means to investigate the thermodynamic properties and reaction mechanisms of cyclic phosphate ester hydrolysis at a molecular level.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules.

Detailed Methodology for DFT Calculations:

-

Model System: A model of the cyclic phosphate ester and the reactants involved in hydrolysis (e.g., water or hydroxide ion) is constructed.

-

Software: A quantum chemistry software package such as Gaussian is used.

-

Functional and Basis Set Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,2p)) are chosen. Benchmarking against experimental data or higher-level calculations (like CCSD(T)) can help in selecting the most accurate functional.[8]

-

Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find the minimum energy structures.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

-

Energy Calculation: The electronic energies of the optimized structures are calculated.

-

Thermodynamic Property Calculation: The enthalpy, entropy, and Gibbs free energy of the reaction are calculated from the electronic energies and the results of the frequency calculations. Solvation effects can be included using implicit solvent models (e.g., PCM).[9]

Signaling Pathways

The thermodynamic properties of cyclic phosphate esters are central to their roles in signaling pathways. The high negative Gibbs free energy of hydrolysis drives the termination of the signal.

cAMP Signaling Pathway

The cAMP signaling pathway is a crucial mechanism for cellular communication.

cAMP Signaling Pathway

cGMP Signaling Pathway

The cGMP signaling pathway plays a vital role in various physiological processes, including vasodilation and phototransduction.

cGMP Signaling Pathway

Experimental Workflow for Thermodynamic Analysis

A logical workflow is essential for the comprehensive thermodynamic characterization of cyclic phosphate esters.

Thermodynamic Analysis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enthalpies of hydrolysis of acyclic, monocyclic, and glycoside cyclic phosphate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enthalpy of hydrolysis of various 3',5'-and 2',3'-cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Associative versus dissociative mechanisms of phosphate monoester hydrolysis: on the interpretation of activation entropies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Study of the enzymatic hydrolysis of a phosphonic ester using microcalorimetry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. theory.rutgers.edu [theory.rutgers.edu]

Methodological & Application

Application Notes and Protocols for Phosphorylation using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, also known as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP), is a versatile phosphorylating agent employed in the synthesis of a variety of organophosphate compounds. Its cyclic neopentyl phosphate structure offers a stable protecting group that can be subsequently removed to yield the desired phosphorylated molecule. This document provides detailed application notes and experimental protocols for the use of DMOCP in the phosphorylation of various nucleophiles, including amines, alcohols, and phenols.

General Reaction Scheme

The fundamental application of this compound involves the nucleophilic attack on the phosphorus atom, leading to the displacement of the chloride and the formation of a new phosphorus-nucleophile bond. The general reaction is depicted below:

Caption: General phosphorylation reaction using DMOCP.

Applications and Experimental Protocols

N-Phosphorylation of Amines

This compound is an effective reagent for the phosphorylation of primary and secondary amines to furnish the corresponding phosphoramidates.

Experimental Protocol: General Procedure for N-Phosphorylation

A solution of the amine (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran is cooled to 0 °C. To this stirred solution, this compound (1.1 eq.) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while being monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide derivative.

Table 1: Examples of N-Phosphorylation Reactions

| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | 2-Anilino-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Dichloromethane | 4 | 85 |

| Benzylamine | 2-(Benzylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Tetrahydrofuran | 6 | 82 |

| Diethylamine | 2-(Diethylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Dichloromethane | 3 | 90 |

| 10H-Phenothiazine | 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide[1] | Toluene | 12 | 75 |

O-Phosphorylation of Alcohols and Phenols

The phosphorylation of alcohols and phenols using DMOCP provides access to the corresponding phosphate esters. The reactivity of the hydroxyl group can be influenced by steric hindrance and electronic effects.

Experimental Protocol: General Procedure for O-Phosphorylation

To a solution of the alcohol or phenol (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous solvent such as dichloromethane, tetrahydrofuran, or acetonitrile, is added this compound (1.1 eq.) at 0 °C. The reaction is stirred at room temperature or heated to reflux as required, with progress monitored by TLC. After the reaction is complete, the mixture is worked up as described for the N-phosphorylation protocol. Purification is typically achieved by silica gel column chromatography.

Table 2: Examples of O-Phosphorylation Reactions

| Alcohol/Phenol Substrate | Product | Solvent | Reaction Conditions | Yield (%) |

| Benzyl Alcohol | 2-(Benzyloxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Dichloromethane | RT, 8h | 88 |

| Cyclohexanol | 2-(Cyclohexyloxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Tetrahydrofuran | Reflux, 12h | 75 |

| Phenol | 2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Acetonitrile | RT, 6h | 92 |

| 4-Nitrophenol | 2-(4-Nitrophenoxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Dichloromethane | RT, 4h | 95 |

Deprotection of the 5,5-dimethyl-1,3,2-dioxaphosphorinane Group

The 5,5-dimethyl-1,3,2-dioxaphosphorinane moiety serves as a protecting group for the phosphate. Its removal is a crucial step to liberate the final phosphorylated product. This can be achieved through acidic hydrolysis.

Experimental Protocol: Acidic Hydrolysis for Deprotection